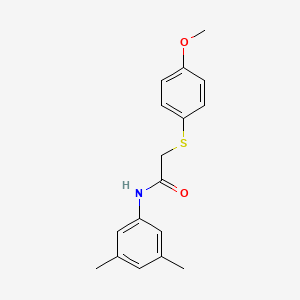

N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(4-methoxyphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-12-8-13(2)10-14(9-12)18-17(19)11-21-16-6-4-15(20-3)5-7-16/h4-10H,11H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYYSIUOJJRHPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide typically involves the reaction of 3,5-dimethylaniline with 4-methoxyphenylthiol in the presence of an acylating agent such as acetyl chloride. The reaction is carried out under anhydrous conditions and often requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Nitro, sulfonyl, and halogenated derivatives

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

- Formation of Thioacetamide : Reaction of acetic acid derivatives with thiol compounds.

- Aromatic Substitution : Nucleophilic substitution to attach the 4-methoxyphenyl group to the thioacetamide.

- Purification : Techniques such as recrystallization or chromatography to isolate the final product.

Anticancer Activity

Recent studies have indicated that N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating substantial inhibition of cell proliferation.

- In Vitro Studies : In experiments involving breast cancer (T-47D), leukemia (K-562), and melanoma (SK-MEL-5) cell lines, the compound showed inhibition percentages exceeding 80% at specific concentrations, indicating its potential as a therapeutic agent against multiple cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

- Substituent Effects : Variations in the substituents on the aromatic rings significantly influence biological activity. For example, modifications to the methoxy group can enhance binding affinity to target enzymes .

Case Studies

- Anticancer Efficacy : A study reported that derivatives of this compound were screened against a panel of 58 cancer cell lines. The compound exhibited IC50 values in the low micromolar range for several aggressive cancers, suggesting its potential as a lead compound for further development .

- Enzyme Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibited MAO-A with an IC50 value comparable to established inhibitors. This positions it as a candidate for treating conditions like depression and anxiety alongside its anticancer properties .

Wirkmechanismus

The mechanism of action of N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide depends on its specific application. In biological systems, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The thioether and acetamide functional groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Impact on Physicochemical Properties

Electronic and Steric Modifications

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-methoxyphenylthio group in the target compound donates electrons via resonance, contrasting with electron-withdrawing groups like nitro or sulfamoyl in analogs such as N-(2-methyl-4-nitrophenyl)-2-((4-oxo-quinazolin-2-yl)thio)acetamide (Compound 16, ). This difference impacts redox stability and interaction with biological targets .

Enzyme Inhibition Potential

The benzimidazole-thioacetamide analogs in , such as N-(2-chloro-4-methylphenyl)-2-[[1-(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio)acetamide, exhibit elastase inhibition. The target compound’s 4-methoxyphenylthio group may enhance hydrophobic enclosure in enzyme active sites, a critical factor noted in Glide XP scoring studies (). However, the absence of a sulfamoyl or nitro group (as in Compound 16, ) might reduce its potency compared to these derivatives .

Biologische Aktivität

N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide is an organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

Compound Overview

This compound is classified as a thioacetamide derivative. Its structure includes a thioether linkage and an acetamide functional group, which may contribute to its biological properties. The compound can be synthesized through the reaction of 3,5-dimethylaniline with 4-methoxyphenylthiol using acetyl chloride as an acylating agent under controlled conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The thioether and acetamide groups may interact with microbial enzymes or cellular structures, disrupting their function. For instance, studies on thioacetamides have shown effectiveness against various bacterial strains and fungi, suggesting that this compound could possess similar properties .

Anticancer Potential

This compound has been investigated for its potential anticancer activity. The unique structural features allow for interaction with cancer cell targets, potentially leading to apoptosis or inhibition of cell proliferation. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to cellular receptors, altering signal transduction pathways that regulate cell growth and survival.

- Reactive Oxygen Species (ROS) : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells, leading to cell death .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically assess cytotoxicity against various cancer cell lines and microbial strains. For example:

| Cell Line/Strain | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induces apoptosis |

| MCF-7 (breast cancer) | 30 | Inhibits proliferation |

| E. coli | 15 | Antibacterial effect |

| S. aureus | 20 | Antibacterial effect |

These results indicate a promising profile for further development as an antimicrobial and anticancer agent .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer metabolism and microbial resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.